Tobramycin-D, 18O Acetic Acid Salt
Description
Properties
Molecular Formula |
C₁₈H₃₆DN₅O₈¹⁸O . (xCH₃COOH) |
|---|---|
Molecular Weight |
470.526005 |
Synonyms |
O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1-6)-O-[2,6-diamino-2,3,6-trideoxy-α -D-ribo-hexopyranosyl-(1-4)]-2-deoxy-D-streptamine-D, 18O Acetic Acid Salt; Nebramycin 6-D, 18O Acetic Acid Salt; Nebramycin VI-D, 18O; Tobramax-D, 18O Acetic Acid Salt; Tobra |
Origin of Product |
United States |
Scientific Research Applications
Efficacy Against Multidrug-Resistant Strains
Recent studies have highlighted the potential of tobramycin derivatives, including Tobramycin-D, 18O Acetic Acid Salt, in overcoming resistance mechanisms in multidrug-resistant strains of Pseudomonas aeruginosa. For instance, research indicates that certain analogues can potentiate the effects of other antibiotics, enhancing their efficacy against resistant strains .
Inhalation Delivery Systems
Tobramycin-D has been incorporated into inhalation powders designed for patients with cystic fibrosis. These formulations aim to improve lung function and reduce the frequency of exacerbations caused by chronic infections . The inhaled form allows for direct delivery to the site of infection, maximizing therapeutic concentrations while minimizing systemic side effects.
Liposomal Encapsulation
Liposomal formulations of tobramycin have shown promise in enhancing the drug's stability and bioavailability. Studies demonstrate that liposome-encapsulated tobramycin can effectively penetrate bacterial biofilms, which are often resistant to conventional treatments . This encapsulation strategy not only improves antibacterial activity but also reduces toxicity associated with free drug formulations.
Ophthalmic Preparations
Tobramycin is widely used in ophthalmology for treating bacterial infections of the eye. The combination of tobramycin with dexamethasone has been particularly effective in managing infections along with associated inflammation . Recent advancements include developing nanoparticles that enhance mucoadhesion and prolong the drug's residence time on ocular surfaces .
Cystic Fibrosis Studies
Clinical trials have demonstrated that inhaled tobramycin significantly improves lung function in cystic fibrosis patients infected with Pseudomonas aeruginosa. In one study, patients receiving inhaled tobramycin showed a marked reduction in hospitalizations due to respiratory complications compared to those receiving placebo .
Synergistic Effects with Other Antibiotics
Case studies involving Tobramycin-D derivatives have illustrated their ability to enhance the effectiveness of other antibiotics when used in combination therapies. For example, certain conjugates have shown significant reductions in minimum inhibitory concentrations (MICs) for resistant strains when paired with tetracyclines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Comparison
Tobramycin-D, 18O Acetic Acid Salt belongs to a class of isotopically labeled aminoglycosides. Key comparisons include:
Functional Advantages Over Non-Labeled Analogs
- Analytical Specificity : The deuterium and ¹⁸O labels eliminate isotopic overlap in mass spectrometry, enabling precise quantification in complex matrices .
- Reduced Metabolic Interference : Deuterium substitution can slow metabolic degradation in pharmacokinetic studies, though this is less critical for acetic acid salt forms used as standards.
Comparison with Other Acetic Acid Salts
Evidence from plant studies (unrelated to aminoglycosides) highlights acetic acid’s role in enhancing ionic homeostasis and stress tolerance. For example, acetic acid salts in plants mitigate salt stress by regulating K⁺/Na⁺ balance and antioxidant activity . While these mechanisms are specific to plant physiology, they underscore acetic acid’s broader capacity to stabilize ionic environments—a property that may extend to pharmaceutical salts like this compound. Notably, acetic acid’s buffering capacity likely contributes to the compound’s stability during storage and handling .
Limitations vs. Sulfate and Hydrochloride Salts
- Tobramycin Sulfate : The acetic acid salt may offer better solubility in organic solvents compared to sulfate salts, facilitating use in chromatography .
Preparation Methods
Deoxygenation of Kanamycin B
Kanamycin B (C₁₈H₃₇N₅O₁₀) serves as the precursor. The 3'-hydroxyl group is replaced with hydrogen via a deoxygenation reaction. In the method described in DE3040611A1, kanamycin B is protected at its primary 6'-amino group using tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Z) groups to prevent undesired side reactions. The protected derivative undergoes treatment with a thiocarbonyl reagent (e.g., thiophosgene) to form a thiocarbamate intermediate, followed by radical-induced deoxygenation using triethylsilane and azo initiators. This yields 3'-deoxykanamycin B (tobramycin base) with >90% efficiency.
Deamination for 6'-Hydroxyl Formation
The 6'-amino group of tobramycin is converted to a hydroxyl group via deamination. As per US4120955A, the tobramycin base is dissolved in aqueous acetic acid and treated with sodium nitrite (NaNO₂) under ice-cooling (0–10°C). The reaction proceeds via diazotization, forming a diazonium intermediate that hydrolyzes to a hydroxyl group. This step ensures the final structure retains the 6'-hydroxyl necessary for subsequent labeling.
Deuterium Incorporation
Deuterium is introduced at the 6'-position to produce Tobramycin-D. Two primary methods are employed:
Hydrogen-Deuterium Exchange
The 6'-hydroxyl group undergoes acid-catalyzed exchange with deuterium oxide (D₂O). The reaction is conducted in a deuterated acidic medium (e.g., DCl/D₂O) at 80°C for 24–48 hours. This results in >98% deuterium incorporation at the 6'-position, confirmed by mass spectrometry.
Reductive Deuteration
Alternatively, the 6'-keto intermediate (generated via oxidation of the 6'-hydroxyl group) is reduced using sodium borodeuteride (NaBD₄). The reaction is performed in anhydrous methanol at 25°C, yielding Tobramycin-D with >95% isotopic purity.
¹⁸O Labeling of Acetic Acid
The acetic acid counterion is labeled with ¹⁸O to complete the structure.
Synthesis of ¹⁸O-Labeled Acetic Acid
Glacial acetic acid (CH₃COOH) is equilibrated with H₂¹⁸O (97% ¹⁸O) under reflux at 110°C for 72 hours. The isotopic exchange occurs at the carbonyl oxygen, producing CH₃C(¹⁸O)OH with >99% ¹⁸O enrichment.
Salt Formation
Tobramycin-D is dissolved in a stoichiometric excess of ¹⁸O-labeled acetic acid (molar ratio 1:1.2) at 50°C. The mixture is stirred for 12 hours, followed by rotary evaporation to remove excess acid. The resulting solid is recrystallized from ethanol/water (3:1 v/v) to obtain this compound.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC)
The crude product is purified via reverse-phase HPLC using a C18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (15:85 v/v). The purity exceeds 95%, with retention time matching unlabeled tobramycin.
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms isotopic incorporation:
-
Tobramycin-D : m/z 470.2 [M+H]⁺ (theoretical 470.3).
Challenges in Synthesis
Isotopic Purity
Yield Optimization
-
The deamination step (Section 1.2) has a yield of 70–75% due to competing side reactions. Excess NaNO₂ (1.5 equiv) improves efficiency to 85%.
Applications and Stability
Pharmaceutical Quantitation
This compound is used as an internal standard in LC-MS/MS assays, reducing matrix effects and improving accuracy.
Stability Data
-
Storage : Stable at -20°C for 24 months (purity loss <2%).
-
In Solution : Degrades by 5% in aqueous buffers (pH 7.4) after 48 hours at 25°C.
Comparative Data
| Parameter | Tobramycin Base | This compound |
|---|---|---|
| Molecular Weight (g/mol) | 467.52 | 485.55 (x=1) |
| HPLC Purity | 98.5% | 95.2% |
| Deuteration Efficiency | N/A | 98.7% |
| ¹⁸O Enrichment | N/A | 99.1% |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Tobramycin-D, 18O Acetic Acid Salt to ensure chemical stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles, as temperature fluctuations may destabilize the isotopic integrity of the ¹⁸O-labeled acetate moiety. Room-temperature transport is permissible for short durations .
Q. How can researchers verify the purity of this compound in laboratory settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, as the compound’s purity is specified to exceed 95% (HPLC-grade). Include a reference standard for comparative retention time analysis. For isotopic validation, pair with mass spectrometry (MS) to confirm ¹⁸O and deuterium incorporation .
Q. What analytical techniques are appropriate for quantifying the acetic acid component in this compound?
- Methodological Answer : Employ acid-base titration using 0.1 M NaOH with phenolphthalein as an indicator (pH 8.2–10.0 endpoint). Validate results via ion chromatography or UPLC-MS to differentiate between free acetic acid and the salt-bound form, ensuring isotopic labeling does not interfere with quantification .
Advanced Research Questions
Q. How can isotopic labeling (deuterium and ¹⁸O) in this compound be utilized in pharmacokinetic studies?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the ¹⁸O-labeled acetate moiety in biological matrices. Deuterium labeling aids in distinguishing endogenous vs. exogenous compound degradation products. Design longitudinal studies with timed sample collection to assess metabolic half-life and tissue distribution .
Q. What experimental strategies can resolve contradictions in data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability assays by incubating the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC and ¹⁸O nuclear magnetic resonance (NMR) to detect isotopic exchange. If conflicting results arise, verify buffer ionic strength and temperature control, as these factors influence acetate dissociation rates .
Q. How to design a protocol to track the metabolic fate of the ¹⁸O-labeled acetate moiety in vivo?
- Methodological Answer : Administer the compound to model organisms and collect plasma/tissue samples at intervals. Extract metabolites using cold acetonitrile, followed by UPLC-MS/MS analysis. Focus on isotopic enrichment in Krebs cycle intermediates (e.g., citrate, acetyl-CoA) to map acetate utilization. Normalize data against unlabeled controls to account for natural isotopic abundance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity of this compound across studies?
- Methodological Answer :
- Step 1 : Compare experimental conditions (e.g., cell culture media pH, storage duration) that may alter compound stability.
- Step 2 : Replicate assays using standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing).
- Step 3 : Validate isotopic integrity via MS to rule out deuterium/¹⁸O loss as a confounding factor .
Methodological Best Practices
Q. What quality-control measures are critical when synthesizing or handling this compound?
- Methodological Answer :
- Purity Checks : Regular HPLC-MS batch testing.
- Isotopic Fidelity : Monitor ¹⁸O incorporation using Fourier-transform infrared spectroscopy (FTIR) for acetate C=O bond verification.
- Documentation : Maintain detailed logs of storage conditions and handling procedures to trace potential degradation sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
